3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid
Description
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-7(10(12)13)6-16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRVNRNXPFQHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which suggests that this compound may also interact with palladium catalysts and organoboron reagents in similar reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound may participate in similar reactions. In such reactions, the compound could undergo oxidative addition with a palladium catalyst, followed by transmetalation with an organoboron reagent.
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound may be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Result of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, suggesting that this compound may also facilitate the formation of carbon-carbon bonds at the molecular level.
Biological Activity
3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H11BrO2S
- Molecular Weight : 273.16 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Below are the key areas of research focusing on its biological activity:
Antimicrobial Activity
Research has demonstrated that this compound shows promising antimicrobial effects against various pathogens. A study highlighted its effectiveness in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria, with an IC50 value indicating potent activity at low concentrations .
| Pathogen | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Plasmodium falciparum | <1 | Inhibition of protein farnesyltransferase (PFT) |
| Staphylococcus aureus | 5 | Disruption of cell wall synthesis |
| Escherichia coli | 7 | Inhibition of DNA replication |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies indicate that the compound can effectively inhibit the proliferation of several cancer cell lines, demonstrating IC50 values in the micromolar range.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes critical for cellular processes. In particular, it targets protein farnesyltransferase (PFT), which is essential for the post-translational modification of proteins involved in cell signaling pathways related to cancer progression .
Case Studies
- Antimalarial Efficacy : A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant antimalarial activity with selectivity for Plasmodium falciparum over mammalian cells. The lead compounds displayed excellent in vitro activity with low toxicity profiles .
- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound induces cytotoxic effects in various cancer cell lines. For example, it was reported to inhibit the growth of breast cancer cells significantly, with an IC50 value around 10 μM. The mechanism involved apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid with analogous compounds in terms of structural features, physicochemical properties, and biological activities:
Structural and Functional Divergence
Sulfonyl vs. Thioether/Sulfonamide Groups: The sulfonyl group in the target compound enhances electrophilicity and hydrogen-bonding capacity compared to thioether analogs (e.g., 3-((4-fluorophenyl)thio)-2-methylpropanoic acid), which exhibit lower polarity . Sulfonamide derivatives (e.g., compound in ) show improved target specificity due to additional hydrogen-bonding sites.
Aromatic Substituent Effects :
- The 4-bromo substituent in the target compound increases steric bulk and lipophilicity (logP ≈ 3.2) compared to 4-fluoro or 4-chloro analogs (logP ≈ 2.5–2.8) .
- Bezafibrate’s 4-chlorophenyl group contributes to its hypolipidemic activity by modulating PPAR-α receptors .
Carboxylic Acid vs. Ester/Amide Derivatives: The free carboxylic acid in the target compound improves solubility in aqueous buffers (≈10 mg/mL at pH 7.4) versus esterified derivatives (e.g., ethyl 3-(4-bromophenyl)propanoate), which are more lipophilic .
Preparation Methods
Substrate and Bromination Reaction
- The starting material is 2-methyl-2-phenylpropanoic acid , which can be prepared from benzene, methacrylic acid, and aluminum chloride (as per Prijs, B., Helvetica Chimica Acta, 1952).
- Selective bromination of this substrate in an aqueous medium yields 2-(4-bromophenyl)-2-methylpropanoic acid predominantly.
- The bromination reaction can be carried out under acidic, neutral, or alkaline conditions in water, which is notable for avoiding toxic halogenated solvents and achieving high selectivity for the para-bromo isomer.
Reaction Conditions and Stoichiometry
| Parameter | Details |
|---|---|
| Reaction medium | Aqueous (water) |
| pH conditions | Acidic, neutral, or alkaline |
| Bromine equivalents | 1 to 2 equivalents per equivalent of substrate |
| Temperature | 25–35 °C |
| Reaction time | Bromine addition over 3 hours, then maintained for ~10 hours |
| Solvent for extraction | Water-immiscible solvents like dichloromethane preferred |
| Extraction solvents | Ethers, hydrocarbons, esters, ketones, halo hydrocarbons, alcohols |
| Product purity | ~95–98% 2-(4-bromophenyl)-2-methylpropanoic acid |
- Large excess of bromine is unnecessary; less than one equivalent results in incomplete bromination.
- The reaction is heterogeneous under acidic conditions, with solid substrate dispersed in the medium.
Workup and Purification
- After bromination, the aqueous phase is extracted with dichloromethane or similar solvents.
- The product mixture often contains unreacted starting material, which is difficult to separate by crystallization due to similar solubility.
- To overcome this, the mixture is esterified (preferably to methyl ester) using methanol and sulfuric acid, followed by distillation under reduced pressure to separate the esterified product.
- The esterification step helps in achieving higher purity and ease of separation without significant loss.
Industrial Scale Preparation Example
| Step | Description |
|---|---|
| Substrate charge | 275 kg dry 2-methyl-2-phenylpropanoic acid |
| Water volume | 6875 L |
| Sodium bicarbonate | 660 kg |
| Bromine addition | 330 kg over 3 hours at 25–35 °C |
| Stirring and phase separation | Toluene added, aqueous phase separated |
| pH adjustment | Acidified to ~5 with dilute hydrochloric acid at 0–10 °C |
| Filtration and washing | Product filtered and washed with water |
| Esterification | Product dissolved in toluene, washed, then reacted with methanol and sulfuric acid at 25–35 °C, heated to 63–67 °C for 16 hours |
| Final purification | Washing with water, sodium carbonate, sodium chloride; distillation to obtain methyl ester (79% yield, 99.2% purity) |
Sulfonylation to Form 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic Acid
- While direct detailed procedures for sulfonylation of 2-(4-bromophenyl)-2-methylpropanoic acid to the target sulfonyl acid are less documented in the provided sources, related patent literature on similar sulfonylated compounds suggests the following general approach:
- Conversion of the 4-bromophenyl group into the sulfonyl derivative typically involves reaction with sulfonyl chloride reagents or sulfonylation agents under controlled conditions.
- The sulfonylation step is often carried out after ester hydrolysis or on the acid form, depending on the synthetic route.
- Analogous processes from patents on related compounds indicate that sulfonylation is performed under mild conditions, often with base catalysis, to attach the sulfonyl group at the para position of the bromophenyl ring.
Comparative Analysis of Preparation Methods
| Aspect | Traditional Methods | Aqueous Bromination Method (Preferred) |
|---|---|---|
| Solvent | Toxic halogenated solvents (e.g., CCl4, THF) | Water (environmentally friendly) |
| Bromination Selectivity | Poor (meta and ortho isomers formed) | High selectivity for para-bromo isomer |
| Bromine Stoichiometry | Excess bromine often required | 1–2 equivalents sufficient |
| Purification | Multiple recrystallizations, low yield | Esterification and distillation for efficient separation |
| Safety and Cost | Use of hazardous reagents (e.g., sodium hydride, methyl iodide) | Safer reagents, less hazardous, cost-effective |
| Industrial Scalability | Limited due to safety and environmental issues | Suitable for large-scale production |
Summary of Key Research Findings
- The aqueous bromination method for preparing 2-(4-bromophenyl)-2-methylpropanoic acid is a significant advancement, providing high selectivity, safer reaction conditions, and better industrial applicability.
- The reaction is versatile, working under acidic, neutral, or alkaline conditions, with good yields (~79% for methyl ester derivative) and high purity (>98%).
- The subsequent sulfonylation to form this compound is typically conducted via sulfonyl chloride intermediates or related sulfonylation chemistry, although specific detailed procedures are less commonly disclosed.
- The process avoids environmentally harmful solvents and hazardous reagents, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-bromophenyl)sulfonyl]-2-methylpropanoic acid, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of sulfonyl-containing compounds often involves sulfonation or coupling reactions. For example, analogous compounds like 2-(4-bromophenyl)-2-methylpropanoic acid are synthesized via bromination of precursor acids using bromine under pH-controlled conditions (adjusted with sodium carbonate) . For the sulfonyl group, a sulfinic acid salt (e.g., sodium 4-fluorophenylsulfinate) can react with halo-hydroxypropanoic acid derivatives, as seen in the synthesis of fluorophenyl sulfonyl analogs . Key variables include solvent choice (e.g., THF or aqueous systems), temperature control (25–30°C), and stoichiometric ratios of reagents to minimize byproducts like positional isomers (e.g., 3-bromophenyl vs. 4-bromophenyl derivatives) .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for purity assessment, as seen in the detection of isomeric impurities (e.g., 2-(3-bromophenyl) vs. 2-(4-bromophenyl) derivatives) . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, confirms structural integrity by identifying sulfonyl group signals (~3.0–3.5 ppm for CHSO) and aromatic protons. Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) provide molecular weight and stereochemical validation .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer : Storage under anhydrous conditions in sealed containers at room temperature is recommended to prevent hydrolysis of the sulfonyl or ester groups . For long-term stability, inert atmospheres (e.g., nitrogen) and desiccants are advised. Avoid exposure to strong bases or oxidizing agents, which may degrade the sulfonyl moiety.
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For example, halogen positioning (e.g., bromine at para vs. meta positions) and substituent effects (e.g., methyl vs. tert-butyl groups) significantly alter interactions with biological targets. A study of 3-(3-bromo-4-chlorophenyl)-2-methylpropanoic acid demonstrated that dual halogenation enhances receptor binding compared to mono-halogenated analogs . Use molecular docking simulations and in vitro assays (e.g., enzyme inhibition) to correlate structural features with activity discrepancies .
Q. How does the sulfonyl group in this compound influence its reactivity in multi-step organic syntheses?
- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the aromatic ring. For example, in nucleophilic aromatic substitution, the para-bromophenyl sulfonyl moiety can stabilize intermediates, enabling regioselective functionalization. This reactivity is leveraged in synthesizing derivatives like sulfonamides, which require controlled conditions (e.g., anhydrous solvents, low temperatures) to avoid side reactions .
Q. What experimental designs are recommended to study the compound’s metabolic stability in pharmacological research?
- Methodological Answer : Use in vitro models such as liver microsomes or hepatocyte incubations to assess metabolic pathways. LC-MS/MS quantifies metabolites, while isotopic labeling (e.g., F or C) tracks degradation products. For example, fluorinated analogs like 18F-FIMP were evaluated for stability in transporter-overexpressing cell lines, with statistical validation via Student’s t-test (p < 0.05) . Adjust incubation times and enzyme concentrations to mimic in vivo conditions.
Comparative and Mechanistic Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?
- Methodological Answer : Halogen choice affects lipophilicity (logP) and solubility. Bromine increases molecular weight and van der Waals interactions compared to chlorine or fluorine, as shown in analogs like 3-(4-chlorophenyl)-2-methylpropanoic acid vs. brominated derivatives . Measure partition coefficients (octanol/water) and thermal stability (via DSC/TGA) to quantify these effects. Computational tools like COSMO-RS predict solubility changes based on electronic parameters.
Q. What role does stereochemistry play in the biological efficacy of this compound, and how can enantiomeric purity be ensured?
- Methodological Answer : Chiral centers (e.g., in 2-methylpropanoic acid derivatives) significantly affect target binding. Use chiral chromatography (e.g., Chiralpak columns) or enzymatic resolution to isolate enantiomers. For example, (+)-3-chloro-2-methyl-2-hydroxypropionic acid was selectively synthesized for bicalutamide precursors, highlighting the importance of enantiomeric control in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
